molecular formula C19H14N2O6 B15006950 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione

2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione

Cat. No.: B15006950
M. Wt: 366.3 g/mol
InChI Key: YVNKQGJHNMHYEU-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione is a complex organic compound that features a morpholine ring attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with morpholine and a nitro group donor. The reaction conditions often include the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as zinc and ammonium formate.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like zinc and ammonium formate are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Aminoanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-ylcarbonyl)-2-naphthol
  • 5-Alkylamino-1,3-oxazole-4-carbonitriles
  • N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide

Uniqueness

2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione is unique due to its combination of a morpholine ring and a nitroanthracene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

2-(morpholine-4-carbonyl)-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C19H14N2O6/c22-17-11-3-1-2-4-12(11)18(23)15-13(17)5-6-14(16(15)21(25)26)19(24)20-7-9-27-10-8-20/h1-6H,7-10H2

InChI Key

YVNKQGJHNMHYEU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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